molecular formula C18H26N6O B2368918 2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049408-23-2

2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B2368918
CAS No.: 1049408-23-2
M. Wt: 342.447
InChI Key: RMNSJQQETBYRGU-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is an intricate organic compound that draws interest from chemists due to its unique structure and diverse reactivity. This compound contains a tetrazole moiety and a piperazine ring, components known for their significant roles in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Tetrazole Synthesis: : The tetrazole ring can be synthesized via cyclization reactions, typically from azides and nitriles under acidic conditions.

  • Piperazine Incorporation: : The piperazine ring can be introduced via nucleophilic substitution reactions involving halide precursors.

  • Propanone Derivative Formation: : The final integration of the propanone derivative involves condensation reactions under controlled temperatures.

Industrial Production Methods:

Scaled-up production involves similar synthetic steps but optimized for yield and efficiency. High-pressure reactors, catalytic systems, and automated systems are commonly employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation to form more complex derivatives, typically using oxidizing agents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Reduction reactions can involve hydrogenation using catalysts like palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions are common, where the tetrazole ring or piperazine nitrogen acts as the nucleophile.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, chromium trioxide.

  • Reduction: Hydrogen gas with palladium catalysts.

  • Substitution: Organic halides, bases.

Major Products Formed:

  • Oxidized derivatives with extended conjugation.

  • Reduced forms with altered electronic properties.

  • Substituted compounds with various functional groups introduced.

Scientific Research Applications

Use in Chemistry:

Serves as a building block for synthesizing complex molecules.

Use in Biology:

Use in Medicine:

Investigated for potential pharmacological effects, such as enzyme inhibition or receptor modulation.

Use in Industry:

Used as an intermediate in the production of advanced materials or specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes and receptors. The tetrazole and piperazine groups contribute to its binding affinity and specificity. The mechanism may involve inhibition or modulation of biochemical pathways, impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds:

  • 2,2-dimethyl-1-(4-(methylpiperazin-1-yl)propan-1-one)

  • 2,2-dimethyl-1-(4-(phenylpiperazin-1-yl)propan-1-one)

This compound stands out due to the presence of the tetrazole moiety, which imparts unique reactivity and biological activity compared to simpler piperazine derivatives. The inclusion of the p-tolyl group enhances its lipophilicity and potential interaction with hydrophobic sites in biological targets.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-5-7-15(8-6-14)24-16(19-20-21-24)13-22-9-11-23(12-10-22)17(25)18(2,3)4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSJQQETBYRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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